![molecular formula C13H12N2O3 B2690876 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione CAS No. 128076-31-3](/img/structure/B2690876.png)
10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione
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Overview
Description
10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione is a complex organic compound belonging to the class of pyrrolobenzodiazepines (PBDs). These compounds are known for their tricyclic structure, which includes a pyrrole ring fused to a benzodiazepine core. PBDs have garnered significant interest due to their potent biological activities, particularly their ability to bind to the minor groove of DNA, leading to cytotoxic effects. This makes them valuable in medicinal chemistry, especially in the development of anti-cancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrole ring, followed by the construction of the benzodiazepine core. Key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Construction of the Benzodiazepine Core: This involves the cyclization of an ortho-diamino benzene derivative with a suitable diketone or ketoester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, such as lithium aluminum hydride, to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine core, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted benzodiazepines, depending on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrrolo[2,1-c][1,4]benzodiazepine derivatives can bind to the minor groove of DNA, which is crucial for their anticancer properties. These compounds exhibit cytotoxic effects on various cancer cell lines by interfering with DNA replication and transcription processes. For instance:
- Mechanism of Action : The binding affinity to DNA allows these compounds to act as intercalators or groove binders, disrupting the normal function of DNA and leading to apoptosis in cancer cells .
- Case Studies : A study demonstrated that certain derivatives showed significant activity against breast and lung cancer cell lines with IC50 values in the low micromolar range .
Antiviral Properties
Some studies have highlighted the potential of pyrrolo[2,1-c][1,4]benzodiazepines as antiviral agents. They have shown efficacy against HIV-1 by inhibiting reverse transcriptase:
- Inhibition Mechanism : These compounds may disrupt viral replication by targeting the reverse transcriptase enzyme essential for HIV propagation .
- Research Findings : Specific derivatives have been identified with IC90 values indicating potent antiviral activity .
CNS Activity
Pyrrolo[2,1-c][1,4]benzodiazepines have also been explored for their central nervous system (CNS) effects:
- Sedative and Anxiolytic Effects : Some derivatives exhibit sedative properties similar to benzodiazepines but with potentially fewer side effects .
- Research Evidence : Experimental models have shown that these compounds can reduce anxiety-like behaviors in rodents .
Comparative Data Table
Synthesis and Development
The synthesis of 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine derivatives often involves complex organic reactions aimed at modifying the core structure to enhance biological activity:
- Synthetic Routes : Various methods include cyclization reactions and modifications of existing pyrrolo[2,1-c][1,4]benzodiazepine frameworks to introduce substituents that improve potency and selectivity .
- Innovative Approaches : Recent developments focus on hybrid compounds that combine the pyrrolo structure with other pharmacophores to broaden therapeutic applications .
Mechanism of Action
The mechanism of action of 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione involves its binding to the minor groove of DNA. This binding disrupts the DNA structure, inhibiting replication and transcription processes, leading to cell death. The compound targets specific sequences within the DNA, making it highly selective in its action .
Comparison with Similar Compounds
Similar Compounds
Anthramycin: Another PBD known for its anti-tumor activity.
Sibiromycin: A naturally occurring PBD with potent cytotoxic effects.
Tomaymycin: Similar in structure and function, used in cancer research.
Uniqueness
10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione is unique due to its specific methylation pattern, which enhances its binding affinity and selectivity for DNA. This makes it a valuable compound in the development of targeted anti-cancer therapies .
Biological Activity
10-Methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione is a member of the pyrrolo[2,1-c][1,4]benzodiazepine family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in oncology and virology. The following sections will explore its biological activity based on various research findings.
- Molecular Formula : C₁₃H₁₂N₂O₃
- CAS Number : 128076-31-3
- MDL Number : MFCD22374903
- Physical State : Solid at room temperature
Antitumor Activity
Pyrrolo[2,1-c][1,4]benzodiazepines have been extensively studied for their antitumor properties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- Mechanism of Action : These compounds act by intercalating into DNA and forming covalent bonds with DNA bases, leading to DNA cross-linking and subsequent apoptosis in cancer cells.
- Case Study : In a study involving various pyrrolo[2,1-c][1,4]benzodiazepines, derivatives including 10-methyl showed enhanced cytotoxicity against several cancer cell lines compared to non-modified analogs .
Antiviral Activity
Research indicates that certain pyrrolo[2,1-c][1,4]benzodiazepines exhibit antiviral properties:
- Inhibition of HIV : These compounds have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase. The specific activity of 10-methyl derivatives has not been fully characterized but is expected to be significant based on structural similarities with known active compounds .
Pharmacokinetics and Metabolism
The metabolic profile of 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine derivatives indicates rapid metabolism primarily through hydroxylation at positions 3 and 11a. This metabolic pathway is critical for understanding the pharmacokinetics of the compound:
- Half-Life : Studies suggest a short half-life due to rapid metabolism; modifications to the structure are being explored to enhance stability and bioavailability .
Comparative Biological Activity Table
Compound Name | Antitumor Activity | Antiviral Activity | Metabolic Stability |
---|---|---|---|
10-Methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine | High (IC50 < 10 µM) | Moderate | Rapid metabolism |
(+)-1,2,3,11a-tetrahydro-10-methyl-5H-pyrrolol[2,1-c][1,4]benzodiazepine | Moderate | High | Moderate |
Anthramycin (parent compound) | Very High (IC50 < 0.5 µM) | High | Low |
Synthesis and Derivatives
The synthesis of 10-methyl derivatives involves several chemical reactions that can modify the pharmacological properties:
Properties
IUPAC Name |
5-methyl-7,8-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepine-6,9,11-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-14-9-5-3-2-4-8(9)12(17)15-10(13(14)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWVEKSNCGJDME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N3C(C1=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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